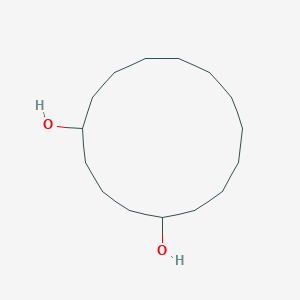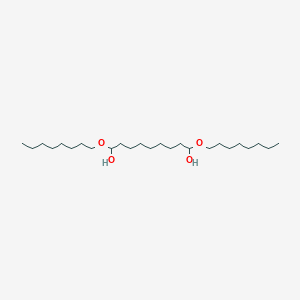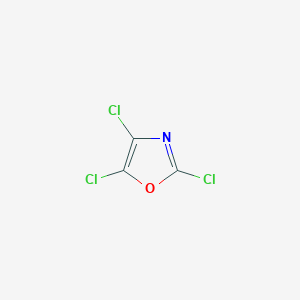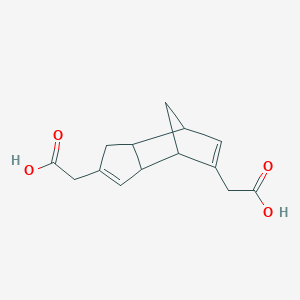
2,2'-(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-2,5-diyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2’-(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-2,5-diyl)diacetic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-2,5-diyl)diacetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the dimerization of 1,3-cyclopentadiene, followed by a series of functional group transformations to introduce the acetic acid moieties . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products.
Properties
CAS No. |
88595-51-1 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[9-(carboxymethyl)-4-tricyclo[5.2.1.02,6]deca-3,8-dienyl]acetic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)3-7-1-10-8-4-9(6-14(17)18)11(5-8)12(10)2-7/h2,4,8,10-12H,1,3,5-6H2,(H,15,16)(H,17,18) |
InChI Key |
VQBZXDIDURNRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C3C2CC(=C3)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



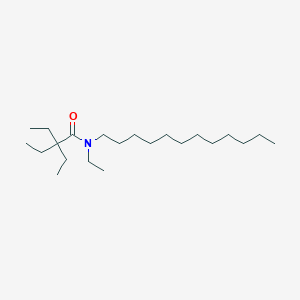
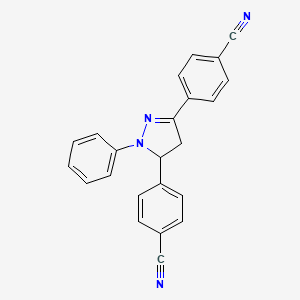
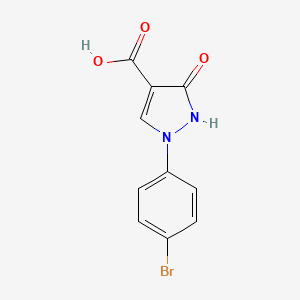

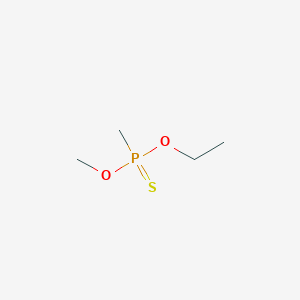
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
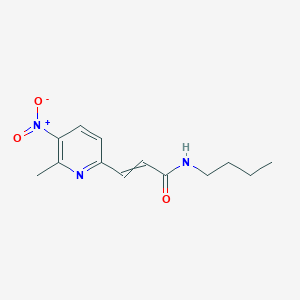
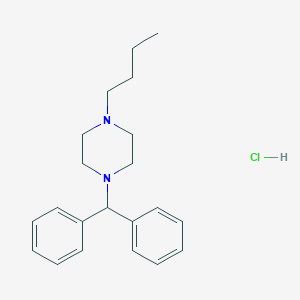
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)
